molecular formula C18H9F6N3 B2950008 8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine CAS No. 691868-84-5

8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine

Cat. No. B2950008
M. Wt: 381.281
InChI Key: UQNONZOVRLKFNA-UHFFFAOYSA-N
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Description

“8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine” is a chemical compound with the molecular formula C18H9F6N3 . It belongs to the class of compounds known as imidazo[1,2-a][1,8]naphthyridines .


Synthesis Analysis

The synthesis of similar compounds, imidazo[1,2-a]pyridines, has been reported in the literature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The molecular structure of “8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine” is characterized by the presence of an imidazo[1,2-a][1,8]naphthyridine core, which is substituted at the 2 and 4 positions with trifluoromethyl groups and at the 8 position with a phenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine” are not mentioned in the available resources, imidazo[1,2-a]pyridines, a similar class of compounds, have been synthesized using various methods . These methods include the condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .

Scientific Research Applications

Photophysical, Electrochemical, and Thermal Properties

Compounds related to 8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine have been synthesized and studied for their photophysical, electrochemical, and thermal properties. For instance, 1,8-Naphthalimide groups containing imidazolium iodide salts were synthesized, and their fluorescence quenching, thermal stability, and photostability were explored. These compounds demonstrated significant thermal stability, especially bis(trifluoromethanesulfonyl)imide salts, with thermal decomposition temperatures as high as 498°C. Such properties are crucial for applications in materials science, where stability under varying conditions is required (Ozdemir et al., 2010).

Corrosion Inhibition

New imidazole derivatives have been synthesized and evaluated for their corrosion inhibition efficacy on mild steel in acidic solutions, demonstrating the chemical versatility and application potential of such compounds in protecting metals against corrosion. These derivatives showed high corrosion inhibition efficiency, highlighting their potential industrial applications in corrosion protection (Prashanth et al., 2021).

Fluorescent Materials

The synthesis of naphthalene tetracarboxylic bisimides laterally extended with imidazole rings resulted in colored and highly fluorescent materials. These materials' fluorescence properties, influenced by donor-substituted phenyl groups at the imidazole rings, suggest potential applications in the development of new fluorescent probes and materials for various technological applications (Langhals & Kinzel, 2010).

Antimicrobial Activity

The antimicrobial activity of synthesized compounds, including those structurally related to 8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine, has been evaluated, showing good to excellent antibacterial and antifungal activities. This research opens avenues for developing new antimicrobial agents based on imidazo[1,2-a][1,8]naphthyridine derivatives (Sakram et al., 2019).

properties

IUPAC Name

8-phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F6N3/c19-17(20,21)12-8-14(18(22,23)24)26-16-11(12)6-7-15-25-13(9-27(15)16)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNONZOVRLKFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)C=CC4=C3N=C(C=C4C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine

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